4-ethyl-4H-1,2,4-triazole-3-thiol
Overview
Description
4-Ethyl-4H-1,2,4-triazole-3-thiol is a heterocyclic organic compound with the molecular formula C4H7N3S. It is a member of the triazole family, which are known for their diverse biological and pharmaceutical applications. This compound features a sulfur atom and a nitrogen-containing ring, making it a valuable building block in organic synthesis.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: One common method involves the cyclization of thiosemicarbazide with ethyl hydrazinecarbodithioate. The reaction is typically carried out under acidic conditions and elevated temperatures.
Industrial Production Methods: On an industrial scale, the compound can be synthesized through the reaction of ethyl hydrazinecarbodithioate with formic acid or acetic acid. The process requires precise control of temperature and pH to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can be oxidized to form the corresponding disulfide or sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of 4-ethyl-4H-1,2,4-triazole-3-amine.
Substitution: The thiol group can undergo nucleophilic substitution reactions with various electrophiles, leading to a range of derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium hypochlorite, or iodine.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halides, alkylating agents, or acylating agents.
Major Products Formed:
Disulfides: Resulting from the oxidation of the thiol group.
Amines: Formed through the reduction of the thiol group.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Mechanism of Action
Target of Action
The primary targets of 4-ethyl-4H-1,2,4-triazole-3-thiol are currently unknown. This compound is a part of a unique collection of chemicals provided to early discovery researchers . It’s worth noting that triazole derivatives have been linked to a variety of pharmacological actions, including anticonvulsant, antifungal, anticancer, anti-inflammatory, and antibacterial effects .
Mode of Action
Triazole derivatives are known to interact with biological targets through the nitrogen atoms in their triazole ring . These compounds can form salts with acids as well as bases, and have a special affinity towards metal surfaces, displacing water molecules on the surface .
Biochemical Pathways
It’s known that 1,2,4-triazoles can undergo transformations to form 4,5-disubstituted 1,2,4-triazoles via a desulfurization process .
Result of Action
Triazole derivatives have been associated with a wide range of biological activities, suggesting that they could have diverse effects at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment could affect the compound’s ionization state and, consequently, its interaction with biological targets. Additionally, the presence of metal ions could influence the compound’s stability and reactivity .
Scientific Research Applications
4-Ethyl-4H-1,2,4-triazole-3-thiol has found applications in various fields:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial properties.
Medicine: It is investigated for its potential use in drug discovery, particularly in the development of new therapeutic agents.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
4-Methyl-4H-1,2,4-triazole-3-thiol: Similar structure but with a methyl group instead of an ethyl group.
4-Propyl-4H-1,2,4-triazole-3-thiol: Similar structure but with a propyl group instead of an ethyl group.
4-Phenyl-4H-1,2,4-triazole-3-thiol: Similar structure but with a phenyl group instead of an ethyl group.
Uniqueness: 4-Ethyl-4H-1,2,4-triazole-3-thiol is unique due to its specific ethyl group, which influences its chemical reactivity and biological activity. This subtle difference can lead to variations in its applications and effectiveness compared to other triazole derivatives.
Properties
IUPAC Name |
4-ethyl-1H-1,2,4-triazole-5-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3S/c1-2-7-3-5-6-4(7)8/h3H,2H2,1H3,(H,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCYFQLHLFRVKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NNC1=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90393514 | |
Record name | 4-ethyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90393514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27105-98-2 | |
Record name | 27105-98-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252938 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-ethyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90393514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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